2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N,N-diethylbenzamide
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Overview
Description
N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a tetrahydroisoquinoline moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with diethylamine under basic conditions to form the benzamide.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the benzamide with a tetrahydroisoquinoline derivative, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids
Properties
Molecular Formula |
C28H31N3O2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H31N3O2/c1-3-31(4-2)28(33)25-11-7-8-12-26(25)29-27(32)23-15-13-21(14-16-23)19-30-18-17-22-9-5-6-10-24(22)20-30/h5-16H,3-4,17-20H2,1-2H3,(H,29,32) |
InChI Key |
YERBIONOJVCNKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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